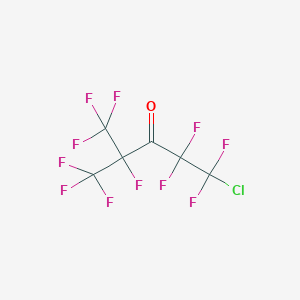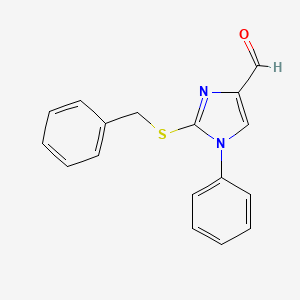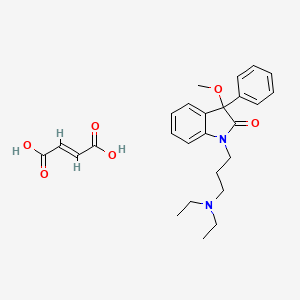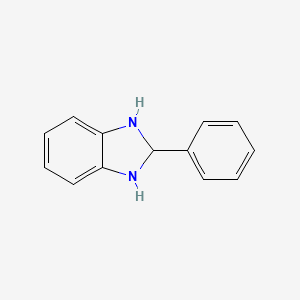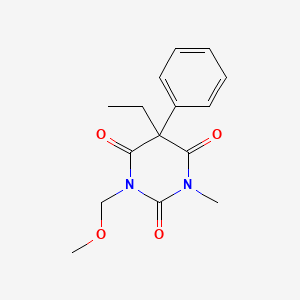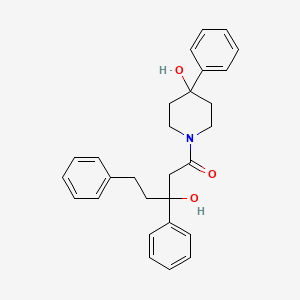
3-Hydroxy-1-(4-hydroxy-4-phenylpiperidin-1-yl)-3,5-diphenylpentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1-(4-hydroxy-4-phenylpiperidin-1-yl)-3,5-diphenylpentan-1-one is a complex organic compound that features a piperidine ring, a phenyl group, and multiple hydroxyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(4-hydroxy-4-phenylpiperidin-1-yl)-3,5-diphenylpentan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-1-(4-hydroxy-4-phenylpiperidin-1-yl)-3,5-diphenylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, typically converting hydroxyl groups to hydrogen atoms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler hydrocarbons .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1-(4-hydroxy-4-phenylpiperidin-1-yl)-3,5-diphenylpentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-1-(4-hydroxy-4-phenylpiperidin-1-yl)-3,5-diphenylpentan-1-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylpiperidine: A simpler analog with similar structural features.
4-Hydroxy-4-phenylpiperidine: Shares the piperidine ring and hydroxyl group but lacks the additional phenyl groups.
3-Hydroxy-1-methylpiperidine: Another related compound with a different substitution pattern.
Uniqueness
3-Hydroxy-1-(4-hydroxy-4-phenylpiperidin-1-yl)-3,5-diphenylpentan-1-one is unique due to its specific combination of functional groups and structural complexity.
Eigenschaften
CAS-Nummer |
49747-88-8 |
|---|---|
Molekularformel |
C28H31NO3 |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
3-hydroxy-1-(4-hydroxy-4-phenylpiperidin-1-yl)-3,5-diphenylpentan-1-one |
InChI |
InChI=1S/C28H31NO3/c30-26(29-20-18-27(31,19-21-29)24-12-6-2-7-13-24)22-28(32,25-14-8-3-9-15-25)17-16-23-10-4-1-5-11-23/h1-15,31-32H,16-22H2 |
InChI-Schlüssel |
JLVMQHPMGWHVJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)C(=O)CC(CCC3=CC=CC=C3)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester](/img/structure/B14651886.png)
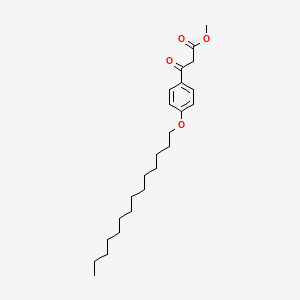
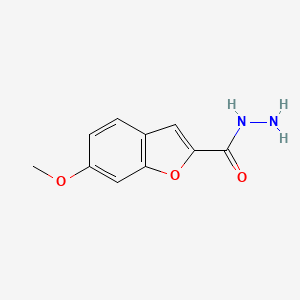
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol](/img/structure/B14651912.png)

![2-([1,1'-Biphenyl]-4-yl)-3,4-dioxo-5-phenylhexanedinitrile](/img/structure/B14651923.png)
![3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B14651926.png)
![2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane](/img/structure/B14651929.png)

